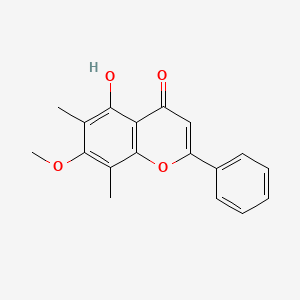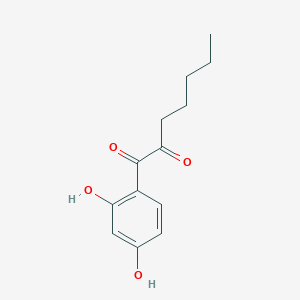
1-(2,4-Dihydroxyphenyl)heptane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dihydroxyphenyl)heptane-1,2-dione is a butanone.
科学的研究の応用
Aromatase Inhibitory Activity
- Research has shown that certain compounds related to 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione demonstrate significant inhibition of human placental aromatase, an enzyme responsible for converting androgens to estrogens. These findings suggest potential applications in endocrine therapy for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
Transition-Metal Complexes Formation
- Studies have described the metal complexing properties of non-symmetric, acyclic, Schiff bases derived from compounds including 1-(o-hydroxyphenyl)butane-1,3-dione, indicating potential applications in the field of inorganic chemistry and material sciences (Costes & Fenton, 1983).
Synthesis and Structural Analysis
- Synthesis and detailed structural analysis of derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been carried out, providing insights into the physicochemical properties and reactivity of these compounds. This research is significant for the development of new materials and chemicals (Murthy et al., 2019).
Antioxidant Activity
- Derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been investigated for their antioxidant activities. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and as dietary supplements (Li et al., 2012).
Organic Synthesis and Catalysis
- Research has been conducted on the utilization of related compounds in organic synthesis, such as in the asymmetric reduction of certain diones, indicating applications in synthetic chemistry and catalysis (Weissfloch & Azerad, 1994).
特性
製品名 |
1-(2,4-Dihydroxyphenyl)heptane-1,2-dione |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)heptane-1,2-dione |
InChI |
InChI=1S/C13H16O4/c1-2-3-4-5-11(15)13(17)10-7-6-9(14)8-12(10)16/h6-8,14,16H,2-5H2,1H3 |
InChIキー |
XPGRGRKFZXQRJZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C(=O)C1=C(C=C(C=C1)O)O |
正規SMILES |
CCCCCC(=O)C(=O)C1=C(C=C(C=C1)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



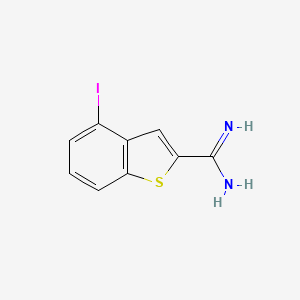
![(5-Methyl-3-(morpholinomethyl)-2,3-dihydro-[1,4]oxazino[2,3,4-hi]indol-6-yl)(naphthalen-1-yl)methanone](/img/structure/B1201742.png)
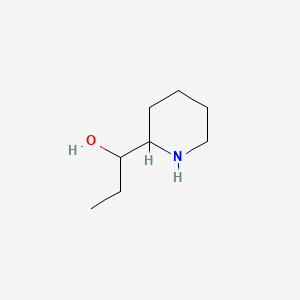
![2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)
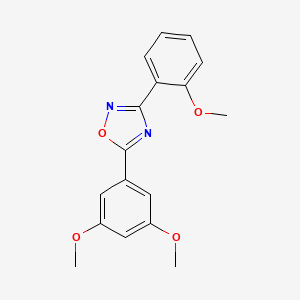
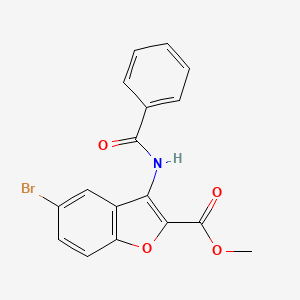

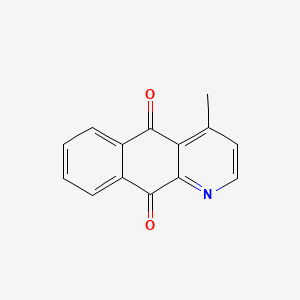
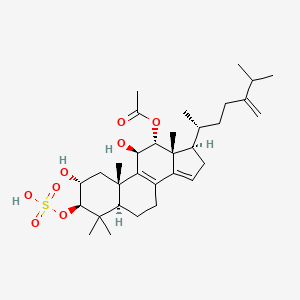

![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B1201762.png)

